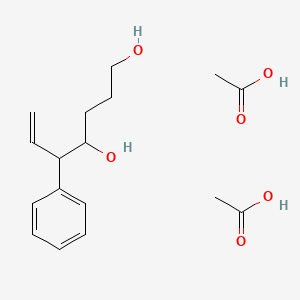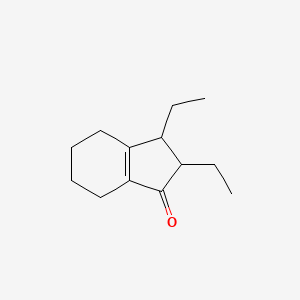
2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with a unique structure that includes a hexahydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one typically involves the reaction of indanone derivatives with ethylating agents under controlled conditions. One common method involves the use of diethyl zinc as the ethylating agent in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while alkylation often involves alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A structurally related compound with similar chemical properties.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure.
2,3-Diethyl-1H-inden-1-one: A compound with a similar ethyl substitution pattern.
Uniqueness
2,3-Diethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to its specific substitution pattern and hexahydroindenone core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
Propiedades
Número CAS |
651303-35-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2,3-diethyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C13H20O/c1-3-9-10(4-2)13(14)12-8-6-5-7-11(9)12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
NXXBFTLXHUZEON-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(=O)C2=C1CCCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
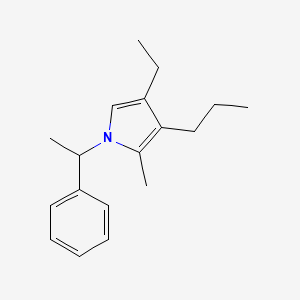
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
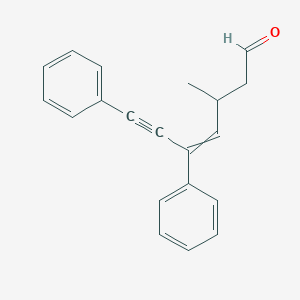
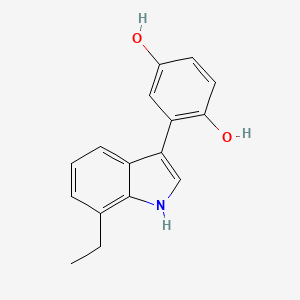
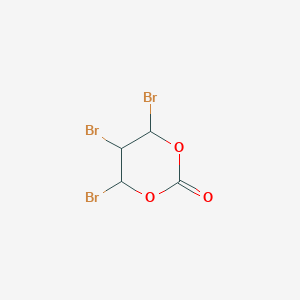
![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)
